N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide
Description
This compound belongs to the 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline family, characterized by a fused bicyclic core. The structure includes a carboxamide group at position 11 and a 4-(aminosulfonyl)phenethyl substituent.
Properties
Molecular Formula |
C23H25N3O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide |
InChI |
InChI=1S/C23H25N3O3S/c24-30(28,29)17-12-10-16(11-13-17)14-15-25-23(27)22-18-6-2-1-3-8-20(18)26-21-9-5-4-7-19(21)22/h4-5,7,9-13H,1-3,6,8,14-15H2,(H,25,27)(H2,24,28,29) |
InChI Key |
RCDGETSBEJBPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates to form the quinoline core, followed by functionalization to introduce the aminosulfonyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, derivatives of quinoline and related structures have shown promising activity against various pathogens, including bacteria and fungi.
- Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes essential for microbial survival.
- Case Studies : In a study focusing on quinoline derivatives, compounds similar to N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : The anticancer activity is generally attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Case Studies : In a series of studies involving quinoline derivatives, notable cytotoxic effects were observed against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL for various derivatives .
Antimalarial Activity
Another significant application is in the treatment of malaria. Quinoline derivatives have been extensively studied for their antimalarial properties.
- Mechanism of Action : These compounds often target the blood stage of Plasmodium falciparum, inhibiting critical processes like protein synthesis.
- Case Studies : A derivative similar to this compound was shown to possess multistage antimalarial activity with effective oral bioavailability in preclinical models .
Hypoglycemic Effects
Some studies suggest that compounds related to this compound may exhibit hypoglycemic effects.
- Mechanism of Action : These compounds may enhance insulin sensitivity or modulate glucose metabolism.
- Case Studies : Research has indicated that certain sulfonamide derivatives can lower blood glucose levels in animal models, suggesting potential for diabetes management .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include sulfonamide formation followed by cyclization reactions.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Sulfonamide Formation | Sulfuric acid derivatives |
| 2 | Cyclization | Isocyanates |
| 3 | Purification | Crystallization techniques |
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Receptor Binding and Docking Insights
Structural analogs with bulkier substituents (e.g., 4e) may require receptor flexibility for optimal binding, whereas the target compound’s sulfamoyl group could engage in polar interactions without demanding significant conformational changes .
Biological Activity
N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide (CAS Number: 1144497-26-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1144497-26-6 |
The compound exhibits several mechanisms that contribute to its biological activity:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, sulfonamide-containing compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and caspase activation .
- Cholinesterase Inhibition : The incorporation of a sulfonamide group into hybrid structures has been associated with significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease . This suggests that this compound may also possess similar properties.
- Antioxidant Properties : Compounds with similar structures have been reported to exhibit free radical scavenging capabilities, which could contribute to neuroprotective effects .
Case Studies
- Cytotoxicity Studies : A study involving sulfonamide derivatives indicated that compounds with structural similarities to this compound showed promising in vitro activity against human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The effective concentration ranges were established through dose-response studies .
- Neuroprotective Effects : Research on hybrid compounds containing sulfonamide groups has revealed their ability to improve cognitive functions in animal models of Alzheimer's disease. These compounds not only inhibited cholinesterases but also showed potential in reducing amyloid-beta aggregation .
- Apoptotic Mechanisms : Studies have demonstrated that similar compounds can induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. Flow cytometry analyses indicated significant increases in the percentage of apoptotic cells when treated with these compounds .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
